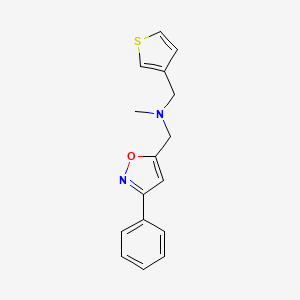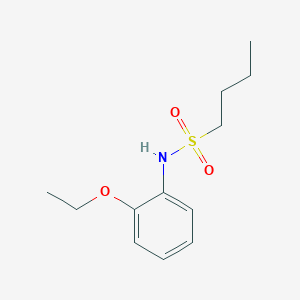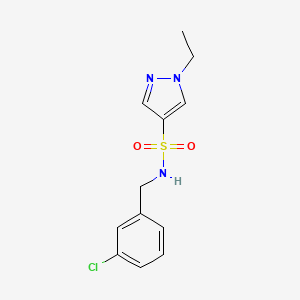
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine, also known as isoxazole-containing thienylmethylamine (ITMA), is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been reported to possess a range of pharmacological activities, including anxiolytic, antidepressant, and cognitive-enhancing effects. In
作用机制
The exact mechanism of action of ITMA is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. These receptors are involved in the regulation of mood, anxiety, and cognition, which may explain the compound's therapeutic effects. Additionally, ITMA has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
ITMA has been reported to have several biochemical and physiological effects, including increased levels of neurotransmitters, changes in gene expression, and alterations in brain activity. These effects may contribute to the compound's therapeutic activity and provide insights into its mechanism of action. Additionally, ITMA has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of ITMA for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, the compound has been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other psychoactive substances. However, one limitation of ITMA is its limited availability, which may hinder its use in certain research applications.
未来方向
There are several potential future directions for research on ITMA. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of anxiety, depression, and cognitive disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems. Finally, the development of new synthesis methods and analogs of ITMA may lead to the discovery of even more potent and selective compounds with therapeutic potential.
合成方法
The synthesis of ITMA involves the condensation of 3-phenyl-5-isoxazolecarboxaldehyde with N-(3-thienylmethyl)dimethylamine followed by N-methylation. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as DMF or THF. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
ITMA has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. Additionally, ITMA has been shown to enhance cognitive function, including memory and learning, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-thiophen-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(10-13-7-8-20-12-13)11-15-9-16(17-19-15)14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXYHSDQZWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5488776.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5488788.png)
![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5488794.png)
![4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5488801.png)
![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5488806.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5488822.png)
![3-{[(1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5488830.png)
![7-acetyl-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488833.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5488848.png)
![1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5488850.png)

![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)